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A comprehensive review of the available evidence on the efficacy, mechanisms, and
experimental basis of oral versus topical Tranilast for the management of hypertrophic scars
and keloids.

Tranilast, an antiallergic agent, has garnered significant attention for its anti-fibrotic properties,
making it a therapeutic candidate for the management of excessive scarring. Its mechanism of
action primarily involves the inhibition of transforming growth factor-beta (TGF-3) signaling, a
key pathway in fibroblast proliferation and collagen synthesis. This guide provides a
comparative analysis of the oral and topical administration of Tranilast for scar reduction,
drawing upon available clinical and preclinical data to inform researchers, scientists, and drug
development professionals.

Efficacy: A Tale of Two Routes

While a direct head-to-head clinical trial comparing oral and topical Tranilast for scar reduction
is not yet available, separate studies have demonstrated the efficacy of both administration
routes.

Oral Tranilast: Clinical evidence supports the use of oral Tranilast in improving the
appearance and symptoms of keloids and hypertrophic scars. A retrospective study
investigating the efficacy of oral Tranilast for keloid scars observed a significant improvement
in the total Vancouver Scar Scale (VSS) score, with the mean score decreasing from 9.50 to
5.62. Another prospective, open-label study involving 35 patients with keloids and hypertrophic
scars reported that 71.4% of patients showed scores of "good" or better in overall improvement
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after 12 weeks of treatment. This study also noted significant reductions in subjective
symptoms such as itching and pain, as well as objective measures like erythema. The typical
oral dosage of Tranilast for treating keloids and hypertrophic scars in Japan is 100 mg three
times daily.

Topical Tranilast: Topical application of Tranilast offers the advantage of localized drug
delivery, potentially minimizing systemic side effects. A prospective, double-blind, split-scar
study on post-cesarean section scars using an 8% Tranilast liposomal gel demonstrated a
significant improvement in scar cosmesis and user satisfaction compared to a placebo. The
mean Patient and Observer Scar Assessment Scale (POSAS) scores at 9 months post-
treatment were significantly lower for the Tranilast-treated half of the scars. In a preclinical
setting, a study on a rat model of hypertrophic scars found that a 0.5% topical Tranilast gel
effectively reduced hypertrophic scar signs and decreased the expression of type | and IlI
collagen. Furthermore, a novel approach using Tranilast-loaded microneedles in a rabbit ear
model of hypertrophic scars showed a significant reduction in the scar elevation index and
collagen density.

Quantitative Data on Efficacy

The following tables summarize the key quantitative findings from clinical studies on oral and
topical Tranilast for scar reduction. It is important to note that direct comparison is challenging
due to variations in study design, scar types, and assessment scales.

Table 1: Clinical Efficacy of Oral Tranilast
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Study . ] Outcome
. Intervention Duration Results Reference
Population Measure
Mean total
VSS score
] > 3 months Vancouver
42 patients ) decreased
] ] Oral Tranilast  (mean 115 Scar Scale
with keloids from 9.50 to
days) (VSS)
5.62
(p<0.001)
71.4%
achieved
35 patients "good" or
) ) Global
with keloids better
_ Improvement,
and Oral Tranilast 12 weeks improvement.
) Symptom o
hypertrophic Significant
Scores (VAS) o
scars reduction in
itching, pain,
and redness.
Table 2: Clinical Efficacy of Topical Tranilast
Study . ] Outcome
. Intervention  Duration Results Reference
Population Measure
Mean
_ POSAS
Patient and
scores
26 women ) Observer o
) 8% Tranilast significantly
with post- ] Scar
liposomal gel 3 months lower for
cesarean _ Assessment ,
) (split-scar) Tranilast-
section scars Scale
treated half-
(POSAS)
scars (p <
.001)
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Mechanism of Action: Targeting the TGF-f3 Signaling
Pathway

Tranilast exerts its anti-fibrotic effects primarily by modulating the Transforming Growth Factor-
beta (TGF-P3) signaling pathway, which plays a central role in wound healing and fibrosis.

Upon binding of TGF-f3 to its receptor, a signaling cascade is initiated, leading to the
phosphorylation of Smad proteins (Smad2 and Smad3). These phosphorylated Smads then
form a complex with Smad4, which translocates to the nucleus and acts as a transcription
factor, promoting the expression of genes involved in extracellular matrix production, such as

collagen.

Tranilast has been shown to interfere with this pathway at multiple points. It can reduce the
expression of TGF-31 itself and inhibit the phosphorylation of Smad2 and Smad3. Furthermore,
some studies suggest that Tranilast can suppress the expression of Smad4, further impeding
the downstream effects of TGF-f3 signaling. By inhibiting this pathway, Tranilast effectively
reduces the proliferation of fibroblasts and the synthesis of collagen, key processes in the
formation of hypertrophic scars and keloids.
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Caption: Tranilast's inhibition of the TGF-3/Smad signaling pathway.

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are summaries of the experimental protocols from key studies on oral and topical Tranilast.

Oral Tranilast for Keloid Scars: A Retrospective
Observational Study

¢ Objective: To evaluate the safety and efficacy of oral Tranilast in the treatment of keloid
scars.

o Study Design: A retrospective observational study.

o Participants: 42 patients with keloids who were prescribed oral Tranilast for more than 3
months.

« Intervention: Oral administration of Tranilast. The specific dosage was not detailed in the
abstract but is typically 300 mg/day in Japan.

e Outcome Measures:
o Primary: Change in the Vancouver Scar Scale (VSS) score.

o Secondary: 5-point patient self-assessment score and any reported side effects, including
abnormalities in routine lab tests.

Data Analysis: Comparison of VSS scores before and after treatment.

Topical Tranilast for Post-Cesarean Surgical Scars: A
Prospective, Double-Blind, Split-Scar Study

» Objective: To evaluate the efficacy and safety of an 8% Tranilast liposomal gel in improving
the appearance and symptoms of new post-cesarean section surgical wounds.

o Study Design: A prospective, double-blind, randomized, split-scar study.
o Participants: 26 women undergoing cesarean section.

« Intervention: Each half of the surgical scar was treated with either Tranilast 8% liposomal
gel or a placebo gel (tranilast-free liposomal gel). The treatment was applied twice daily for
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3 months.

¢ Outcome Measures:

o Primary: Patient and Observer Scar Assessment Scale (POSAS) scores evaluated by two
investigators and the patients 9 months after the last application.

o Secondary: Overall patient satisfaction and recorded side effects.

o Data Analysis: Comparison of the mean POSAS scores between the Tranilast-treated and
placebo-treated half-scars.

Oral Tranilast Study Workflow Topical Tranilast Study Workflow

Patient Recruitment (N=42 with keloids) Patient Recruitment (N=26, Post-cesarean)

Oral Tranilast Administration (>3 months)

Randomized Split-Scar Treatment (Tranilast 8% Gel vs. Placebo)

Data Collection (VSS, Patient Assessment, Safety Labs) Treatment Application (Twice daily for 3 months)

Data Analysis (Pre- vs. Post-treatment VSS)

Follow-up Assessment (9 months post-treatment)

Data Collection (POSAS, Patient Satisfaction, Side Effects)

Data Analysis (Comparison of scar halves)
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Caption: Comparative workflow of oral and topical Tranilast clinical trials.

Discussion and Future Directions

Both oral and topical Tranilast have demonstrated efficacy in the management of hypertrophic
scars and keloids. Oral administration provides a systemic effect that may be beneficial for
patients with multiple or large scars. However, the risk of systemic side effects, although
reportedly low, should be considered. Topical application offers the advantage of targeted
delivery, maximizing the drug concentration at the scar site while minimizing systemic
exposure. The development of novel topical formulations, such as liposomal gels and
microneedles, aims to enhance the dermal penetration and efficacy of Tranilast.

The primary limitation in directly comparing the two routes of administration is the lack of head-
to-head clinical trials. Future research should focus on conducting well-designed, randomized
controlled trials that directly compare the efficacy and safety of oral versus topical Tranilast for
various types of scars. Such studies should utilize standardized and validated scar assessment
scales to allow for robust and meaningful comparisons. Furthermore, a deeper investigation
into the optimal concentrations, formulations, and treatment durations for topical Tranilast is
warranted to maximize its therapeutic potential.

In conclusion, both oral and topical Tranilast represent valuable tools in the armamentarium
against excessive scarring. The choice of administration route should be guided by the
patient's specific clinical presentation, the characteristics of the scar, and a thorough
consideration of the potential benefits and risks of each approach. Continued research is
essential to further elucidate the comparative effectiveness of these treatments and to refine
their clinical application for improved patient outcomes.

 To cite this document: BenchChem. [Tranilast for Scar Reduction: A Comparative Analysis of
Oral and Topical Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681357#a-comparative-analysis-of-oral-vs-topical-
tranilast-for-scar-reduction]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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